1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
Overview
Description
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene is an organic compound with the molecular formula C20H14N4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which consists of two benzimidazole units connected by a benzene ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene, also known as 1,4-di(1H-benzo[d]imidazol-2-yl)benzene, is a complex organic compound Benzimidazole derivatives have been widely researched for their potential applications in medicinal chemistry, biochemistry, and material chemistry .
Mode of Action
It’s known that benzimidazole derivatives can interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Benzimidazole derivatives have been shown to interact with various biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .
Pharmacokinetics
The solubility of the compound in different solvents suggests that it may have good bioavailability .
Result of Action
Some benzimidazole derivatives have been shown to have antimicrobial activity and anticancer activities .
Action Environment
The compound has good thermal and chemical stability, which suggests that it may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with terephthalaldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: o-Phenylenediamine reacts with terephthalaldehyde in the presence of an acid catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole rings.
Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole rings .
Scientific Research Applications
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(imidazol-1-ylmethyl)benzene: Similar structure but with imidazole rings instead of benzimidazole rings.
2,2’-Bis(benzimidazolyl)benzene: Similar structure with different substitution patterns on the benzene ring.
Uniqueness
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific arrangement of benzimidazole rings connected by a benzene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEVDDQAPKQQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356736 | |
Record name | 2,2'-(1,4-Phenylene)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047-63-8 | |
Record name | 2,2'-(1,4-Phenylene)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.